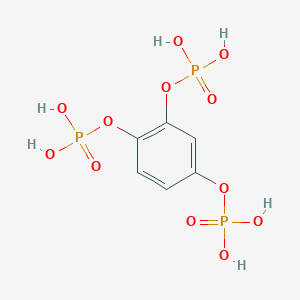

Benzene 1,2,4-trisphosphate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzene 1,2,4-trisphosphate, also known as this compound, is a useful research compound. Its molecular formula is C6H9O12P3 and its molecular weight is 366.05 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organophosphorus Compounds - Organophosphates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Modulation of Calcium Signaling

Bz(1,2,4)P3 has been studied for its ability to modulate intracellular calcium release. It acts as a competitive inhibitor of Ins(1,4,5)P3 by blocking the binding of radiolabeled Ins(1,4,5)P3 to its receptor. While it does not activate the receptor effectively due to its low specificity and weak interaction , it provides insights into the dynamics of calcium signaling and can help elucidate the mechanisms underlying calcium-mediated cellular responses.

Inhibition of Phosphatases

Research has shown that Bz(1,2,4)P3 can inhibit inositol 1,4,5-trisphosphate 5-phosphatase activity. This enzyme is crucial for regulating the levels of Ins(1,4,5)P3 within cells. The inhibition by Bz(1,2,4)P3 suggests potential applications in modulating phosphoinositide metabolism and signaling pathways that rely on Ins(1,4,5)P3 degradation .

Case Study 1: Interaction with IP3 Receptors

In a study aimed at characterizing the interaction between Bz(1,2,4)P3 and IP3 receptors, researchers found that while Bz(1,2,4)P3 could bind to these receptors weakly and competitively block Ins(1,4,5)P3 binding , its overall effect on calcium mobilization was minimal. This highlights the compound's potential as a research tool rather than a therapeutic agent.

Case Study 2: Dimerization for Enhanced Activity

Recent studies have explored the dimerization of Bz(1,2,4)P3 to enhance its biological activity. Dimeric forms have shown improved inhibition of IP3R and phosphatases compared to their monomeric counterparts . This approach illustrates how structural modifications can lead to more potent modulators of cellular signaling.

Potential Therapeutic Applications

While Bz(1,2,4)P3 has not yet been developed into a therapeutic agent due to its low efficacy and specificity compared to natural ligands like Ins(1,4,5)P3 , its role as a research tool remains significant. Understanding how this compound interacts with cellular pathways may pave the way for future drug development aimed at diseases involving dysregulated calcium signaling.

属性

CAS 编号 |

147527-30-8 |

|---|---|

分子式 |

C6H9O12P3 |

分子量 |

366.05 g/mol |

IUPAC 名称 |

(2,4-diphosphonooxyphenyl) dihydrogen phosphate |

InChI |

InChI=1S/C6H9O12P3/c7-19(8,9)16-4-1-2-5(17-20(10,11)12)6(3-4)18-21(13,14)15/h1-3H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15) |

InChI 键 |

XPWCRVGWWKLQCK-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O |

规范 SMILES |

C1=CC(=C(C=C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O |

同义词 |

enzene 1,2,4-trisphosphate BzP3-1,2,4 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。